molecular formula C16H14Br2N2O4 B11114441 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11114441
M. Wt: 458.10 g/mol
InChI Key: ZCWOVIQDCGNVGG-UFWORHAWSA-N
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Description

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a chemical compound with the molecular formula C17H14Br2N2O4 It is known for its unique structure, which includes bromine atoms, a methoxy group, and a hydrazide linkage

Preparation Methods

The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide involves several steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with 2,4-dibromo-6-methoxyphenol and 4-hydroxybenzaldehyde.

    Formation of Intermediate: The 2,4-dibromo-6-methoxyphenol is reacted with chloroacetyl chloride to form 2-(2,4-dibromo-6-methoxyphenoxy)acetyl chloride.

    Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to form 2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide.

    Final Product: The acetohydrazide is finally reacted with 4-hydroxybenzaldehyde under reflux conditions to yield the desired compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide can be compared with similar compounds such as:

    2-(2,4-dibromo-6-methylphenoxy)acetohydrazide: This compound has a similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(2,4-dichloro-6-methoxyphenoxy)acetohydrazide: The substitution of bromine with chlorine atoms can lead to differences in chemical and biological properties.

    2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide: This compound is structurally similar but lacks the N’-[(E)-(4-hydroxyphenyl)methylidene] group, which may influence its overall activity.

The uniqueness of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H14Br2N2O4

Molecular Weight

458.10 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14Br2N2O4/c1-23-14-7-11(17)6-13(18)16(14)24-9-15(22)20-19-8-10-2-4-12(21)5-3-10/h2-8,21H,9H2,1H3,(H,20,22)/b19-8+

InChI Key

ZCWOVIQDCGNVGG-UFWORHAWSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)O

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

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